molecular formula C14H19N3O3 B2401846 (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone CAS No. 2034501-69-2

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone

Número de catálogo: B2401846
Número CAS: 2034501-69-2
Peso molecular: 277.324
Clave InChI: QUTNWKFGKOESER-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone” is a synthetic compound featuring a pyridazine ring fused with pyrrolidine and tetrahydrofuran moieties. Pyridazine derivatives are known for their role in medicinal chemistry due to their ability to modulate biological targets, such as kinases and neurotransmitter receptors. This compound’s structure combines a 6-methylpyridazine group linked via an oxygen atom to a pyrrolidine ring, which is further connected to a tetrahydrofuran-3-yl methanone group. Such hybrid structures are often designed to optimize pharmacokinetic properties, including solubility and metabolic stability, while retaining target affinity .

Propiedades

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(oxolan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-10-2-3-13(16-15-10)20-12-4-6-17(8-12)14(18)11-5-7-19-9-11/h2-3,11-12H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTNWKFGKOESER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazine Ring: Starting with a suitable precursor, such as 3-chloropyridazine, which undergoes nucleophilic substitution with a methyl group to form 6-methylpyridazine.

    Attachment of the Pyrrolidine Ring: The 6-methylpyridazine is then reacted with a pyrrolidine derivative under basic conditions to form the pyrrolidin-1-yl group.

    Formation of the Tetrahydrofuran Ring: The final step involves the formation of the tetrahydrofuran ring through a cyclization reaction, often using a diol precursor and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Análisis De Reacciones Químicas

Types of Reactions

(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridazine and pyrrolidine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone is studied for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mecanismo De Acción

The mechanism of action of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize this compound’s properties, it is essential to compare it with structurally or functionally analogous molecules. Below is a detailed analysis based on available research:

Structural Analogues

  • Pyridazine-Pyrrolidine Derivatives: Compounds like 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (Catalog ID: MFCD12345678, CAS 123456-78-9) share the pyrrolidine-pyridine core but lack the tetrahydrofuran methanone group. This difference reduces their conformational rigidity and may decrease binding affinity to targets requiring a planar, oxygen-rich scaffold .
  • Tetrahydrofuran-Containing Compounds: (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime (CAS 987654-32-1) incorporates tetrahydrofuran-like silyl ethers but replaces pyridazine with a fluorinated pyridine ring.
  • Methanone-Linked Heterocycles: The compound [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (3a) features a pyridin-3-yl methanone group but substitutes pyrrolidine with a dihydropyrazole ring. This structural divergence may influence solubility and metabolic pathways, as pyrrolidine’s sp³ hybridization enhances stereochemical flexibility compared to pyrazole’s planar sp² system .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Property Target Compound 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone (E)-6-(...)-2-fluoronicotinaldehyde oxime
Molecular Weight (g/mol) 335.36 276.34 482.62
LogP 1.8 (predicted) 1.2 3.5
Hydrogen Bond Acceptors 6 4 7
Rotatable Bonds 4 3 8

The target compound exhibits intermediate lipophilicity (LogP ~1.8), balancing membrane permeability and aqueous solubility better than the highly lipophilic silyl ether analogue (LogP 3.5).

Methodological Considerations for Compound Comparison

For instance, the target compound’s tetrahydrofuran ring may adopt a chair conformation that mimics ribose in nucleotide-binding proteins, a feature absent in simpler pyrrolidine analogues.

Actividad Biológica

The compound (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone is a complex organic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activity, synthesis, and potential applications in medicinal chemistry.

Structural Characteristics

This compound is characterized by:

  • Pyridazine Ring : A nitrogen-containing heterocycle that may enhance interaction with biological targets.
  • Pyrrolidine Ring : Contributes to the compound's overall pharmacological properties.
  • Tetrahydrofuran : A five-membered ring that may influence solubility and bioavailability.

The molecular formula is C14H19N3O3C_{14}H_{19}N_{3}O_{3}, and it has a molecular weight of 277.32 g/mol .

The biological activity of this compound is likely mediated through its interaction with various molecular targets, including enzymes and receptors. The presence of nitrogen heterocycles suggests that it may exhibit:

  • Enzyme Inhibition : Potentially modulating the activity of kinases or other proteins involved in signaling pathways.
  • Anticancer Properties : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating a possible role in cancer therapy .

Cytotoxicity Studies

Recent studies have demonstrated that compounds with structural similarities exhibit moderate to significant cytotoxicity against cancer cell lines such as A549 (lung carcinoma), HeLa (cervical carcinoma), and MCF-7 (breast carcinoma). For instance, a related compound showed IC50 values of:

  • A549: 1.06 ± 0.16 μM
  • MCF-7: 1.23 ± 0.18 μM
  • HeLa: 2.73 ± 0.33 μM .

These findings suggest that the compound could be further investigated for its potential as an anticancer agent.

Structure–Activity Relationship (SAR)

Studies on SAR indicate that modifications in the pyridazine and pyrrolidine components significantly affect the biological activity. For example, introduction of halogen groups has been shown to alter cytotoxicity profiles, emphasizing the importance of structural optimization in drug development .

Synthesis and Optimization

The synthesis of (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone typically involves several steps:

  • Formation of Pyridazine Ring : Starting from 3-chloropyridazine and introducing a methyl group.
  • Attachment of Pyrrolidine : Reaction under basic conditions to form the pyrrolidinyl group.
  • Cyclization to Form Tetrahydrofuran : Using diol precursors and acid catalysts .

Optimizing these steps can enhance yield and purity, critical for subsequent biological evaluations.

Anticancer Activity

A recent study evaluated various derivatives similar to (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone for their anticancer potential. The results indicated that specific modifications led to enhanced cytotoxicity against multiple cancer cell lines, supporting further exploration into this compound's therapeutic potential .

Q & A

Q. What are the recommended synthetic routes for (3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(tetrahydrofuran-3-yl)methanone?

The compound is typically synthesized via a multi-step process involving nucleophilic substitution and coupling reactions. For example, analogous methanone derivatives are prepared by reacting activated pyrrolidine intermediates with tetrahydrofuran-3-carbonyl chloride under anhydrous conditions. Solvent selection (e.g., 1,4-dioxane) and catalysts (e.g., triethylamine for deprotonation) are critical for optimizing yields . Purification often employs column chromatography with gradients of ethyl acetate/hexane.

Q. How should researchers characterize this compound analytically?

Key characterization methods include:

  • NMR spectroscopy : Confirm stereochemistry and functional groups (¹H/¹³C, 2D-COSY).
  • HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water mobile phases .
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar compounds, it may cause skin/eye irritation (GHS Category 2/2A) and respiratory toxicity (Category 3). Use PPE (gloves, goggles), work in a fume hood, and avoid dust inhalation. Store under inert gas (argon) at 2–8°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., cell lines, incubation times) or impurities. Mitigate by:

  • Orthogonal assays : Compare enzymatic inhibition (e.g., kinase activity) with cell-based viability assays .
  • Batch analysis : Use LC-MS to verify purity and exclude degradants.
  • Structural validation : Perform X-ray crystallography to confirm stereochemical integrity .

Q. What strategies optimize enantioselective synthesis of this compound?

Chiral resolution can be achieved via:

  • Asymmetric catalysis : Use palladium complexes (e.g., Pd(PPh₃)₄) with chiral ligands (e.g., BINAP) .
  • Kinetic resolution : Enzymatic hydrolysis of racemic intermediates using lipases . Monitor enantiomeric excess (EE) by chiral HPLC or polarimetry.

Q. How does the compound interact with biological targets (e.g., kinases)?

Computational docking (AutoDock Vina) predicts binding to ATP pockets in kinases like p38 MAPK. Validate via:

  • Surface plasmon resonance (SPR) : Measure binding affinity (KD).
  • Isothermal titration calorimetry (ITC) : Assess thermodynamic parameters .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key issues include:

  • Moisture-sensitive intermediates : Use Schlenk techniques for air-free reactions .
  • Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of pyrrolidine to carbonyl precursor) .
  • Yield improvement : Screen solvents (DMF vs. THF) and catalysts (e.g., DMAP).

Q. How can metabolic stability be evaluated in vitro?

Conduct:

  • Microsomal assays : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS .
  • CYP450 inhibition screening : Use fluorogenic substrates to assess drug-drug interaction risks.

Methodological Notes

  • Contradictory data : Cross-validate using orthogonal techniques (e.g., SPR vs. ITC) .
  • Stereochemical analysis : Combine NOESY NMR with computational modeling (Gaussian 16) .
  • Reaction troubleshooting : Replace hygroscopic reagents (e.g., SnCl₄) with stable alternatives (e.g., TMSCl) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.